molecular formula C6H28Cl4N6Pt2 B137665 Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) CAS No. 125408-81-3

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)

Cat. No. B137665
CAS RN: 125408-81-3
M. Wt: 716.3 g/mol
InChI Key: LRDBGMLDXKKMDD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II), also known as DACH-platinum, is a platinum-based chemotherapy drug that has been used to treat various types of cancer. The compound is a complex of platinum that contains two chloride ions and two DACH ligands. The DACH ligand is a chiral molecule that consists of a hexamethylenediamine backbone and two amino groups that are located on opposite sides of the molecule. The compound's unique structure and properties make it an important subject of scientific research.

Mechanism of Action

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's mechanism of action involves the formation of DNA adducts, which are covalent bonds between the platinum atom and the DNA molecule. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound's unique structure and properties allow it to form more stable and cytotoxic DNA adducts than other platinum-based drugs, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound also affects various cellular processes, including DNA repair, cell cycle regulation, and signal transduction pathways. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other chemotherapy drugs.

Advantages and Limitations for Lab Experiments

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's unique structure and properties make it an important tool for scientific research. The compound's ability to form stable DNA adducts allows researchers to study the effects of platinum-based drugs on DNA replication and transcription. However, the compound's high cost and limited availability can be a limitation for some research studies.

Future Directions

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has the potential to be used in combination with other chemotherapy drugs to enhance their efficacy and reduce toxicity. The compound's unique structure and properties also make it a promising candidate for targeted drug delivery and imaging applications. Future research should focus on optimizing the synthesis and formulation of Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m to improve its efficacy and reduce its cost. Additionally, more studies are needed to understand the compound's long-term effects on normal cells and its potential for developing resistance in cancer cells.

Synthesis Methods

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m is synthesized by reacting cisplatin, a platinum-based chemotherapy drug, with excess DACH ligand. The reaction is carried out in an aqueous solution at room temperature and neutral pH. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.

Scientific Research Applications

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been extensively studied for its anticancer properties. The compound has been shown to be effective against a wide range of cancer types, including ovarian, lung, breast, and colon cancer. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m works by binding to DNA and forming cross-links between adjacent strands, which prevents the cancer cells from dividing and proliferating. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.

properties

CAS RN

125408-81-3

Product Name

Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)

Molecular Formula

C6H28Cl4N6Pt2

Molecular Weight

716.3 g/mol

IUPAC Name

azane;hexane-1,6-diamine;platinum(2+);tetrachloride

InChI

InChI=1S/C6H16N2.4ClH.4H3N.2Pt/c7-5-3-1-2-4-6-8;;;;;;;;;;/h1-8H2;4*1H;4*1H3;;/q;;;;;;;;;2*+2/p-4

InChI Key

LRDBGMLDXKKMDD-UHFFFAOYSA-J

SMILES

C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]

Canonical SMILES

C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]

synonyms

((PtCl(NH3)2)H2N(CH2)6NH2)
BBR 3005
BBR 3171
dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)
Pt(II)ClDA

Origin of Product

United States

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